molecular formula C12H11ClN2O B3362529 2-chloro-N-(quinolin-5-yl)propanamide CAS No. 1000930-68-6

2-chloro-N-(quinolin-5-yl)propanamide

Cat. No. B3362529
CAS RN: 1000930-68-6
M. Wt: 234.68 g/mol
InChI Key: KMLNZLIMQZFCHQ-UHFFFAOYSA-N
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Description

2-chloro-N-(quinolin-5-yl)propanamide is a chemical compound with the CAS Number: 1000930-68-6 . It has a molecular weight of 234.68 and its IUPAC name is 2-chloro-N-(5-quinolinyl)propanamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(quinolin-5-yl)propanamide is 1S/C12H11ClN2O/c1-8(13)12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Anticancer Agents

Quinoline amines, including 2-chloro-N-(quinolin-5-yl)propanamide, have been evaluated as potential anticancer agents . A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

Pharmacophoric Moiety

Quinoline is an important pharmacophoric moiety, and the value of quinoline accounts for its basis for the biologically significant molecules with diverse therapeutic profiles . The anticancer activity of the quinoline scaffold was found to be dependent on the position of the substituents .

Antimalarial Activity

4-Aminoquinoline based compounds are known for their antimalarial activities . Although 2-chloro-N-(quinolin-5-yl)propanamide is not a 4-aminoquinoline, it shares the quinoline core, suggesting potential for antimalarial activity.

Antimicrobial Activity

Similar to antimalarial activity, 4-aminoquinoline based compounds are known for their antimicrobial activities . The quinoline core in 2-chloro-N-(quinolin-5-yl)propanamide may also suggest potential for antimicrobial activity.

Industrial Applications

The methods discussed for the synthesis of quinoline amines are practical and quite meaningful for both scientific research and industrial applications . With inert substrates, the reaction conditions become relatively harsh, and thus more effective catalytic systems need to be developed .

Chemical Synthesis

2-chloro-N-(quinolin-5-yl)propanamide is available for purchase from chemical suppliers, suggesting its use in chemical synthesis . It is sold as a powder at room temperature .

Safety and Hazards

The safety information available indicates that 2-chloro-N-(quinolin-5-yl)propanamide is potentially dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-quinolin-5-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNZLIMQZFCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(quinolin-5-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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